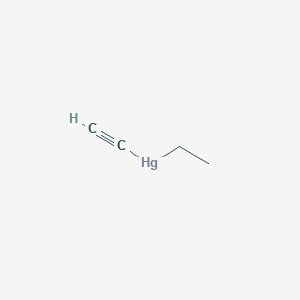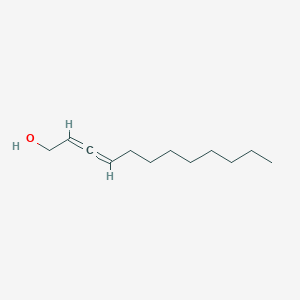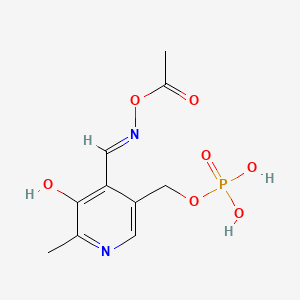![molecular formula C16H23N4O7P B14430660 [2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate CAS No. 77887-08-2](/img/structure/B14430660.png)
[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes aziridine rings, a phosphoryloxymethyl group, and a pyrimidine derivative, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate typically involves multiple steps. The process begins with the preparation of the aziridine rings, followed by the introduction of the phosphoryloxymethyl group. The final step involves the coupling of the pyrimidine derivative with the oxolan-3-yl acetate. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine rings, leading to the formation of oxaziridines.
Reduction: Reduction reactions can target the phosphoryloxymethyl group, converting it to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Oxaziridines
Reduction: Hydroxymethyl derivatives
Substitution: Various aziridine derivatives
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound is studied for its potential as a DNA cross-linking agent. This property makes it a candidate for use in cancer research, where it can be used to inhibit the replication of cancer cells.
Medicine: The compound’s ability to cross-link DNA also makes it a potential chemotherapeutic agent. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
作用机制
The compound exerts its effects primarily through DNA cross-linking. The aziridine rings react with nucleophilic sites on the DNA, forming covalent bonds that inhibit DNA replication and transcription. This mechanism is particularly useful in cancer treatment, where the goal is to prevent the proliferation of cancer cells. The phosphoryloxymethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Mitomycin C: Another DNA cross-linking agent used in cancer therapy.
Cisplatin: A platinum-based chemotherapeutic agent that forms DNA cross-links.
Cyclophosphamide: An alkylating agent that also targets DNA.
Uniqueness: What sets [2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate apart is its unique combination of aziridine rings and a phosphoryloxymethyl group. This structure provides enhanced reactivity and the ability to form stable cross-links with DNA, making it a promising candidate for further research and development.
属性
| 77887-08-2 | |
分子式 |
C16H23N4O7P |
分子量 |
414.35 g/mol |
IUPAC 名称 |
[2-[bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H23N4O7P/c1-10-8-20(16(23)17-15(10)22)14-7-12(26-11(2)21)13(27-14)9-25-28(24,18-3-4-18)19-5-6-19/h8,12-14H,3-7,9H2,1-2H3,(H,17,22,23) |
InChI 键 |
UMGPNKZVFUNETH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N3CC3)N4CC4)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)




![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)




